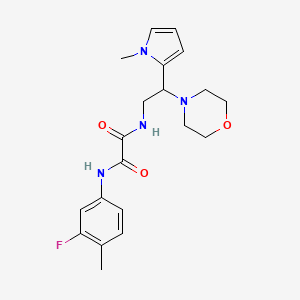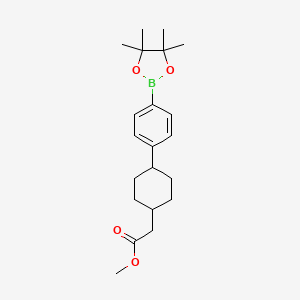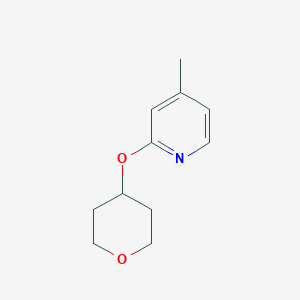
3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is not fully understood. However, studies have suggested that this compound works by inhibiting specific enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has shown potential as an antioxidant and has been shown to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one in lab experiments is its potential as a novel therapeutic agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one. One direction is to further investigate the mechanism of action of this compound and identify specific targets that it interacts with. Another direction is to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, research could focus on developing more efficient synthesis methods and improving the solubility of this compound in water. Overall, the potential applications of this compound make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has been achieved using different methods. One of the most common methods involves the reaction of 2H-chromen-2-one with 4-(furan-2-yl)thiazol-2-ylmethylamine in the presence of a carbonylating agent and a piperazine derivative. The reaction is carried out under specific conditions of temperature, pressure, and time to obtain the desired product. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.
Aplicaciones Científicas De Investigación
3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has shown potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, which is the programmed cell death of cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, which could be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
3-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-21(16-12-15-4-1-2-5-18(15)29-22(16)27)25-9-7-24(8-10-25)13-20-23-17(14-30-20)19-6-3-11-28-19/h1-6,11-12,14H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMCWQOPAXGQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(furan-2-ylmethyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2788086.png)
![2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2788088.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetamide](/img/structure/B2788091.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2788092.png)




![6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2788099.png)
![1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2788102.png)


![3-Amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2788105.png)
